6-Aminopyridine-3-carbothioamide

Descripción

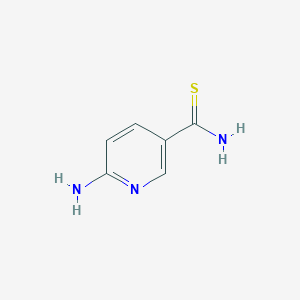

Structure

3D Structure

Propiedades

IUPAC Name |

6-aminopyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKBJNNMWMUYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398039 | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53268-33-0 | |

| Record name | 53268-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminopyridine-3-carbothioamide CAS number and properties

CAS Number: 53268-33-0

This technical guide provides a comprehensive overview of 6-Aminopyridine-3-carbothioamide, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, and while specific experimental protocols and biological pathways remain largely undocumented in publicly available literature, this guide consolidates the existing knowledge and provides context based on related compounds.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₆H₇N₃S and a molecular weight of 153.20.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53268-33-0 | [1] |

| Molecular Formula | C₆H₇N₃S | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Melting Point | 177-182 °C | [1] |

| Appearance | Solid | [1] |

Synthesis and Reactivity

The reactivity of this compound is expected to be influenced by the amino and carbothioamide functional groups on the pyridine ring. The amino group imparts basic properties, while the carbothioamide can participate in various reactions, including complexation with metal ions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented. Researchers working with this compound would likely need to adapt general procedures for the synthesis of related heterocyclic thioamides and utilize standard analytical techniques for characterization.

A general workflow for the characterization of a newly synthesized pyridine carbothioamide derivative is outlined below.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available scientific literature. However, the broader class of pyridine carbothioamides has been investigated for various therapeutic applications, including as anticancer agents.[2][3] Some studies have shown that certain sulfonamide-functionalized pyridine carbothioamides exhibit potent cytotoxicity against various cancer cell lines by targeting tubulin polymerization.[2][3]

Due to the lack of specific data for this compound, a definitive signaling pathway cannot be provided. Research on the closely related compound, 6-aminonicotinamide (the carboxamide analog), has shown that it acts as an inhibitor of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell proliferation. This inhibition leads to a reduction in NADPH and downstream effects on cellular processes. While it is plausible that this compound could exhibit similar biological activities, this remains to be experimentally verified.

The logical relationship for investigating the potential anticancer mechanism of a novel pyridine carbothioamide, based on existing literature for related compounds, is depicted below.

Conclusion

This compound is a chemical entity with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its detailed synthesis, reactivity, and, most notably, its biological activity and mechanism of action. The information available on related pyridine carbothioamide and aminopyridine derivatives suggests potential for this compound in the realm of medicinal chemistry, particularly as an anticancer agent. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. This would require dedicated studies to establish robust synthetic and analytical protocols and to comprehensively evaluate its biological effects and underlying mechanisms.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Chemical Reactivity of 6-Aminopyridine-3-carbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyridine-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its constituent functional groups: a pyridine ring, an amino group, and a carbothioamide moiety. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, drawing upon established principles of heterocyclic chemistry and the known reactivity of its functional components. This document details potential synthetic routes, electrophilic and nucleophilic substitution reactions, transformations of the amino and thioamide groups, and its prospective role in cycloaddition and cyclocondensation reactions. Experimental protocols for key transformations, quantitative data where available, and diagrammatic representations of reaction pathways are provided to support further research and application of this compound.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group and a carbothioamide functionality at the 6- and 3-positions, respectively, imparts a unique electronic and chemical profile to the this compound molecule. The amino group acts as an activating, ortho-para directing group, enhancing the electron density of the pyridine ring, while the carbothioamide group offers multiple sites for electrophilic and nucleophilic attack, as well as being a key pharmacophore in its own right. Understanding the interplay of these functional groups is crucial for the rational design of novel derivatives with potential therapeutic applications.

Synthesis of this compound

While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established methodologies for the synthesis of related pyridine thioamides. A common approach involves the thionation of the corresponding amide, 6-aminonicotinamide.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Thionation of 6-Aminonicotinamide (General Procedure)

This protocol is a general representation based on standard thionation procedures.

-

Reaction Setup: To a solution of 6-aminonicotinamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electronic properties of the pyridine ring, which is influenced by the electron-donating amino group and the electron-withdrawing (by resonance) carbothioamide group.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the 6-position will facilitate electrophilic attack. The amino group is an ortho, para-director. In this molecule, the positions ortho (C5) and para (C3, which is already substituted) to the amino group are activated. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Caption: General mechanism for electrophilic aromatic substitution.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-aminopyridine-3-carbothioamide |

| Halogenation | Br₂, FeBr₃ or NBS | 5-Bromo-6-aminopyridine-3-carbothioamide |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-aminopyridine-3-carbothioamide |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In this compound, the presence of a good leaving group at the 2- or 4-position would be required for a facile SNAr reaction. Direct nucleophilic attack on the pyridine ring is unlikely without such a leaving group.

Reactions of the Amino Group

The exocyclic amino group at the 6-position behaves as a typical aromatic amine and can undergo a variety of reactions.

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

-

Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Diazotization: Treatment with nitrous acid (NaNO₂/HCl) at low temperatures would likely lead to the formation of a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

-

Metal-Catalyzed Cross-Coupling: The amino group can direct ortho C-H activation, and the pyridine nitrogen can act as a directing group in various transition metal-catalyzed cross-coupling reactions.

Reactions of the Carbothioamide Group

The thioamide functionality is a versatile reactive handle.

-

Conversion to Amide: The thioamide can be converted to the corresponding amide using oxidizing agents or through hydrolysis under acidic or basic conditions.

-

S-Alkylation: The sulfur atom is nucleophilic and can be alkylated with alkyl halides to form a thioimidate salt. This intermediate can then be hydrolyzed to the corresponding ester or react with amines to form amidines.

-

Cyclocondensation Reactions: The thioamide group is a key component in the synthesis of various five- and six-membered heterocyclic rings. For example, it can react with α-haloketones to form thiazoles (Hantzsch thiazole synthesis) or with α,β-unsaturated ketones in a reaction analogous to the Biginelli reaction to form dihydropyrimidinethiones.

Caption: Key reactions involving the carbothioamide group.

Potential Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to exhibit a range of biological activities. A prominent mechanism of action for some aminopyridines, such as 4-aminopyridine, is the blockade of voltage-gated potassium channels.[1][2] This blockade prolongs the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is relevant in the treatment of certain neurological disorders. While the specific biological activity of this compound is not well-defined, its structural similarity to other bioactive aminopyridines suggests it could potentially interact with similar biological targets.

Caption: Putative mechanism of action via potassium channel blockade.

Conclusion

This compound is a molecule with a rich and varied chemical reactivity profile. The interplay between the electron-donating amino group and the versatile thioamide functionality on the pyridine ring opens up numerous avenues for the synthesis of novel derivatives. This guide has outlined the key expected reactions, including electrophilic substitution, transformations of the amino and thioamide groups, and potential for heterocycle synthesis. The insights provided herein are intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development, facilitating the exploration of this compound as a scaffold for new therapeutic agents. Further experimental validation is required to fully elucidate the reactivity and biological potential of this promising compound.

References

initial biological screening of 6-Aminopyridine-3-carbothioamide

An In-Depth Technical Guide to the Initial Biological Screening of 6-Aminopyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure, featuring both an aminopyridine ring and a carbothioamide group, suggests a rich pharmacophore for biological interactions. Aminopyridine derivatives are known for a wide range of pharmacological activities, while carbothioamides have been investigated for their anticancer and antimicrobial properties.[1][2] Notably, derivatives of pyridine carbothioamides have demonstrated potent anticancer effects, specifically by targeting tubulin polymerization.[3][4][5]

Given the absence of established biological data for this specific molecule, a structured and logical screening cascade is paramount. This guide presents a comprehensive, phased approach for the initial biological evaluation of this compound, designed to efficiently identify its primary biological effects and guide further research. Our methodology is rooted in a "funnel-down" approach, beginning with broad cytotoxicity profiling and progressing to more specific mechanistic assays based on emergent data. This strategy ensures a cost-effective and scientifically rigorous evaluation of the compound's therapeutic potential.

Phase 1: Foundational Cytotoxicity Profiling

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This foundational screen provides a baseline understanding of the compound's potency and establishes a therapeutic window, which is crucial for gauging its potential as a drug candidate.[6][7][8]

Rationale for Broad-Spectrum Cytotoxicity Screening

A broad-spectrum screen against a diverse panel of human cancer cell lines alongside a non-cancerous cell line serves a dual purpose. Firstly, it identifies if the compound possesses cytotoxic or anti-proliferative properties. Secondly, and just as importantly, it provides an early indication of selectivity. A compound that is highly toxic to cancer cells but spares normal cells has a much higher potential for further development.[5] The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase, representing the concentration of the compound required to inhibit 50% of cell growth and serving as a primary measure of potency.[6][7]

Experimental Workflow: Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process that begins with cell culture and ends with data analysis to determine the IC50 value.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a dark blue formazan product that is insoluble in water.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

-

This compound

-

Selected human cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[6]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | |||

| A549 | Lung Carcinoma | |||

| PC-3 | Prostate Cancer | |||

| HepG2 | Hepatocellular Carcinoma | |||

| HLMEC | Normal Lung Microvascular Endothelial Cells |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Phase 2: Focused Investigation into Mechanism of Action

Positive results from the initial cytotoxicity screen (i.e., potent and/or selective activity) warrant a deeper investigation into the compound's potential mechanism of action. Based on the known activities of pyridine carbothioamide derivatives, the most logical avenues to explore are anticancer and antimicrobial effects.

Caption: Decision workflow for progressing to Phase 2 screening.

Anticancer Screening Cascade

The observation of potent cytotoxicity against cancer cell lines strongly suggests that this compound may have anticancer properties. The following assays are designed to elucidate the specific cellular processes affected by the compound.

Given that sulfonamide-functionalized pyridine carbothioamides have been identified as potent tubulin polymerization inhibitors, directly assessing this activity is a high-priority next step.[3][4][5] This assay measures the effect of the compound on the assembly of purified tubulin into microtubules in vitro.

Materials:

-

Tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

This compound

-

Colchicine or Paclitaxel (as controls)

-

A spectrophotometer with temperature control, capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents and keep them on ice.

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance against time for each concentration. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through division.[11] Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to untreated controls.

Antimicrobial Screening Cascade

The carbothioamide moiety is present in various compounds with known antimicrobial activity. Therefore, it is prudent to screen this compound for its ability to inhibit the growth of pathogenic microbes.

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well U-bottom plates

-

This compound

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Phase 3: Advanced Mechanistic Probing

Should the Phase 2 anticancer screening reveal potent activity that is not attributable to tubulin inhibition, a broader, target-based approach is warranted. Kinase inhibition is a common mechanism of action for pyridine-containing molecules and a major focus in modern oncology drug discovery.[14][15]

Kinase Inhibitor Profiling

The most efficient way to determine if this compound acts as a kinase inhibitor is to screen it against a panel of purified kinases. Many commercial services offer this, providing data on the compound's potency and selectivity across the human kinome. Alternatively, luminescent-based assays like the ADP-Glo™ Kinase Assay can be used for in-house screening.[14] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14] A reduction in ADP production in the presence of the compound indicates inhibition.

Caption: A potential signaling pathway (PI3K/Akt/mTOR) to investigate for kinase inhibitors.

Conclusion

This technical guide outlines a systematic, multi-phased strategy for the . By beginning with broad cytotoxicity profiling and logically progressing to more focused anticancer and antimicrobial assays, researchers can efficiently and effectively characterize the compound's primary biological activities. The proposed workflows and protocols provide a robust framework for generating the critical data needed to make informed decisions about the future development of this novel chemical entity. The insights gained from this screening cascade will be instrumental in determining whether this compound warrants advancement into lead optimization and preclinical in vivo studies.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactive Potential of Pyridine-Based Scaffolds: An In-Depth Technical Guide to In-Vitro Studies of 6-Aminopyridine and Pyridine-3-carbothioamide Derivatives

Disclaimer: Extensive literature searches did not yield any specific preliminary in-vitro studies for the compound 6-Aminopyridine-3-carbothioamide . This technical guide therefore provides a comprehensive overview of the in-vitro activities of two closely related classes of compounds: 6-aminopyridine derivatives and pyridine-3-carbothioamide derivatives . The presented data, protocols, and proposed signaling pathways are based on studies of these analogous structures and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals exploring this chemical space.

This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes experimental workflows and potential signaling pathways to facilitate further research and development of novel therapeutics based on these promising scaffolds.

Part 1: In-Vitro Studies of 6-Aminopyridine Derivatives

Derivatives of 6-aminopyridine have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Quantitative Data Summary

The following tables summarize the reported in-vitro activities of various 6-aminopyridine derivatives.

Table 1: Anticancer Activity of 6-Aminopyridine Derivatives

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| 6-Aminopyrazolyl-pyridine-3-carbonitriles | Various | JAK2 Kinase Inhibition | Potent Inhibition | [1] |

| Amino Acid Conjugates of Aminopyridine | A2780 (Ovarian) | Cytotoxicity | 15.57 | [2][3] |

| Amino Acid Conjugates of Aminopyridine | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | 11.52 | [2][3] |

| 6-Amino-2-pyridone-3,5-dicarbonitrile (5o) | Glioblastoma | Anticancer | Potent Activity | [4] |

| 6-Ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | MTT Assay | 17 | [5] |

Table 2: Antimicrobial Activity of 6-Aminopyridine Derivatives

| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| 2-Aminopyridine Derivative (2c) | S. aureus | Broth Microdilution | 39 | |

| 2-Aminopyridine Derivative (2c) | B. subtilis | Broth Microdilution | 39 |

Experimental Protocols

1. In-Vitro Anticancer Activity Assessment

-

Cell Viability (MTT Assay):

-

Human cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]

-

-

Kinase Inhibition Assay (e.g., JAK2):

-

The kinase, substrate, and ATP are combined in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature for a set time to allow for phosphorylation.

-

The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

-

2. In-Vitro Antimicrobial Activity Assessment

-

Disk Diffusion Assay:

-

A standardized inoculum of the target microorganism is uniformly spread on an agar plate.

-

Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

-

A standardized suspension of the microorganism is added to each well.

-

The plate is incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.

-

Visualizations

Part 2: In-Vitro Studies of Pyridine-3-carbothioamide Derivatives

The pyridine-3-carbothioamide scaffold has been explored for its anti-inflammatory and enzyme inhibitory activities.

Quantitative Data Summary

Table 3: Anti-inflammatory and Urease Inhibition Activity of Pyridine-3-carbothioamide Derivatives

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| Pyridine Carbothioamide Analogs | In-vitro Anti-inflammatory (ROS) | 10.25 - 23.15 | [6][7] |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Urease Inhibition | 1.07 | [8][9] |

| Pyridine 2-yl-methylene hydrazine carboxamide | Urease Inhibition | 2.18 | [8][9] |

| Imidazol-5-yl pyridine derivatives | p38α/MAPK14 Kinase Inhibition | 0.045 | [10] |

Experimental Protocols

1. In-Vitro Anti-inflammatory Activity (Chemiluminescence Assay for ROS)

-

Phagocytic cells (e.g., neutrophils) are isolated and primed.

-

The cells are incubated with the test compounds at various concentrations.

-

A chemiluminescent probe (e.g., luminol) is added.

-

Reactive oxygen species (ROS) production is stimulated (e.g., with opsonized zymosan).

-

The light emission resulting from the reaction of ROS with the probe is measured using a luminometer.

-

The IC50 value is calculated based on the reduction in luminescence compared to the control.[6]

2. In-Vitro Urease Inhibition Assay

-

A solution of urease enzyme is prepared in a suitable buffer.

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

A urea solution is added to initiate the enzymatic reaction.

-

The amount of ammonia produced is quantified, typically using the indophenol method, which results in a colored product.

-

The absorbance of the colored product is measured spectrophotometrically.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[8][9]

Visualizations

Conclusion

While direct in-vitro data for this compound is not currently available in the public domain, the analysis of related 6-aminopyridine and pyridine-3-carbothioamide derivatives reveals significant therapeutic potential. The 6-aminopyridine scaffold shows promise in the development of anticancer and antimicrobial agents, potentially through the inhibition of key cellular regulators like CDK9. The pyridine-3-carbothioamide moiety demonstrates potent anti-inflammatory and enzyme inhibitory activities, possibly mediated through pathways such as p38 MAPK.

This technical guide provides a solid foundation for researchers interested in this area, offering insights into established experimental protocols, quantifiable biological activities, and plausible mechanisms of action for these compound classes. Further investigation into the synthesis and in-vitro evaluation of the specific hybrid structure, this compound, is warranted to determine if the favorable biological activities of its constituent scaffolds are retained or enhanced.

References

- 1. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Aminopyridine Carbothioamides: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine carbothioamides, and the closely related aminopyridine thioureas, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The aminopyridine scaffold serves as a versatile building block, and its combination with the carbothioamide or thiourea moiety gives rise to molecules with a wide range of therapeutic potential. These compounds have been extensively investigated for their anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive literature review of aminopyridine carbothioamides, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents and kinase inhibitors.

Synthesis of Aminopyridine Carbothioamides and Thioureas

The synthesis of aminopyridine carbothioamides and thioureas typically involves the reaction of an aminopyridine derivative with an appropriate isothiocyanate or a precursor that can generate the thiourea linkage.

General Synthesis of Aminopyridine Thioureas

A common and straightforward method for the synthesis of N-aryl-N'-(pyridin-yl)thioureas involves the reaction of an appropriately substituted aminopyridine with a commercially available or synthesized aryl isothiocyanate. The reaction is often carried out in a suitable solvent such as acetone or dichloromethane at room temperature or under reflux conditions.

For instance, the synthesis of novel thioureas containing pyridine derivatives with antitubercular activity was achieved by reacting various aminopyridine derivatives with 2-chlorobenzoyl isothiocyanate. The isothiocyanate was generated in situ from 2-chlorobenzoyl chloride and potassium thiocyanate (KSCN) in acetone. The subsequent addition of the aminopyridine derivative to the reaction mixture yielded the desired thiourea compounds.

General Synthesis of Aminopyridine Thioureas

Synthesis of Sulfonamide-Functionalized Pyridine Carbothioamides

A notable synthetic approach involves the preparation of pyridine carbothioamides functionalized with a sulfonamide moiety. These compounds were synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur for an extended period. This one-pot reaction directly yields the N-(sulfamoylphenyl)pyridine-2-carbothioamide derivatives.

Experimental Protocol: Synthesis of N-(4-sulfamoylphenyl)pyridine-2-carbothioamide

A mixture of a sulfanilamide derivative (1 equivalent), 2-picoline (2 equivalents), and sulfur (2.5 equivalents) is refluxed for 72 hours. After completion of the reaction, the mixture is worked up, and the product is purified by recrystallization from acetonitrile to yield the desired sulfonamide-functionalized pyridine carbothioamide.

Biological Activities and Therapeutic Potential

Aminopyridine carbothioamides and their thiourea analogs have demonstrated a broad spectrum of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

The anticancer potential of this class of compounds has been extensively explored, with several derivatives showing potent cytotoxicity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of crucial signaling pathways and cellular processes essential for tumor growth and survival.

A series of sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. Compounds 3 and 5 from this series exhibited potent cytotoxicity, being 2–6-fold more active than colchicine and up to 2.5-fold stronger than doxorubicin in PC-3 cells.[1] Importantly, they showed significantly lower toxicity toward normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, indicating a favorable selectivity profile.[1]

Table 1: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities of Sulfonamide-Functionalized Pyridine Carbothioamides [1]

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 3 | A549 (Lung) | 2.1 | 1.1 |

| MCF-7 (Breast) | 1.8 | ||

| PC-3 (Prostate) | 0.9 | ||

| HepG2 (Liver) | 2.5 | ||

| 5 | A549 (Lung) | 2.8 | 1.4 |

| MCF-7 (Breast) | 2.2 | ||

| PC-3 (Prostate) | 1.2 | ||

| HepG2 (Liver) | 3.1 | ||

| Colchicine | - | - | 10.6 |

| Doxorubicin | PC-3 (Prostate) | 2.3 | - |

Mechanism of Tubulin Polymerization Inhibition

Experimental Protocol: Tubulin Polymerization Assay [1][2]

A standard tubulin polymerization assay is performed using a fluorescence-based method. Purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) is allowed to polymerize in the presence of GTP (1 mM) and a polymerization enhancer like glycerol. The extent of polymerization is monitored by the increase in fluorescence of a dye such as DAPI, which binds preferentially to polymerized tubulin. The assay is typically carried out in a microplate reader at 37°C, and fluorescence is measured at regular intervals. Test compounds are added to the reaction mixture to assess their inhibitory or stabilizing effects on tubulin polymerization.

Aminopyridine carbothioamides and thioureas have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

-

VEGFR-2 Inhibition: Several pyridine-containing thioureas have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression. For example, certain pyridine-urea derivatives have shown potent anti-proliferative activity against breast cancer cell lines, with some compounds also inhibiting VEGFR-2 at low micromolar concentrations.[3]

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [4]

The inhibitory activity of compounds against VEGFR-2 can be determined using a commercially available ELISA kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. The reaction is typically carried out in a microplate pre-coated with a substrate. The kinase, ATP, and the test compound are added to the wells and incubated. The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or fluorometric detection system. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

-

MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a downstream kinase in the p38 MAPK pathway. These compounds exhibited IC50 values as low as 15 nM against the enzyme and were shown to suppress the expression of TNF-α, a pro-inflammatory cytokine, in both cell-based assays and in vivo models.

Inhibition of the p38 MAPK/MK-2 Pathway

Other Biological Activities

Beyond their anticancer properties, aminopyridine carbothioamides have shown promise in other therapeutic areas. For instance, certain pyridine carbothioamide derivatives have been investigated as urease inhibitors, which could be relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For aminopyridine carbothioamides and thioureas, several key structural features have been identified that influence their biological activity.

-

Substitution on the Pyridine Ring: The position and nature of substituents on the aminopyridine ring can significantly impact activity. For example, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, the 3-amino and 3-amino-4-methyl derivatives were found to be the most active against L1210 leukemia.[5]

-

Substitution on the Aryl Moiety of the Thiourea: For N-aryl-N'-(pyridin-yl)thioureas, the electronic and steric properties of the substituents on the aryl ring play a critical role. Electron-withdrawing or electron-donating groups at different positions can modulate the compound's interaction with its biological target.

-

The Carbothioamide/Thiourea Linker: The thiourea linker itself is a key pharmacophoric feature, capable of forming important hydrogen bonds with target proteins. Modifications to this linker can significantly alter the compound's binding affinity and overall activity.

Conclusion

Aminopyridine carbothioamides and their thiourea analogs represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target fundamental cellular processes such as cell division and signal transduction makes them attractive candidates for further drug development. The synthetic accessibility of these scaffolds allows for extensive structural modifications, facilitating the optimization of their pharmacological properties. Future research in this area will likely focus on elucidating the precise molecular mechanisms of action of these compounds, improving their selectivity and pharmacokinetic profiles, and exploring their efficacy in preclinical and clinical settings. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the aminopyridine carbothioamide scaffold.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of 6-Aminopyridine-3-carbothioamide and its analogues

An In-depth Technical Guide to the Structure Elucidation of 6-Aminopyridine-3-carbothioamide and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used in the structural elucidation of this compound and its related analogues. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, including potential anticancer properties.[1][2] Accurate structure determination is the cornerstone of understanding their structure-activity relationships (SAR) and mechanism of action.

This document details the primary analytical techniques employed: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes generalized experimental protocols, tabulated quantitative data from literature, and workflow diagrams to facilitate a deeper understanding for research professionals.

General Experimental and Analytical Workflow

The structural elucidation of a novel synthesized compound like this compound or its analogues follows a systematic workflow. The process begins with synthesis and purification, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and three-dimensional structure.

Caption: General workflow for the synthesis and structural elucidation of target compounds.

X-ray Crystallography

Experimental Protocol (General)

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method involves the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., EtOAc/hexane).[3]

-

Data Collection : A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement : The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to achieve the final atomic coordinates and displacement parameters.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for the analogue N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide.[3]

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄Cl₂N₄OS |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.8905(4) |

| b (Å) | 21.5491(9) |

| c (Å) | 8.9818(4) |

| β (°) | 111.1277(13) |

| Volume (ų) | 1785.62(13) |

| Z (Formula units/cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR are standard experiments.

Experimental Protocol (General)

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition : The sample is placed in the NMR spectrometer. ¹H, ¹³C, and often 2D spectra (like COSY and HSQC) are acquired on a 300, 400, or 500 MHz instrument.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: NMR Spectral Data

The following data is representative for carbothioamide derivatives. For example, in a synthesized carbothioamide derivative, characteristic peaks were observed in DMSO-d₆.[4] For pyridine carbothioamide derivatives, the thioamide carbon (C=S) appears significantly downfield in the ¹³C NMR spectrum.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H | 11.19 | s | NH (C=S) |

| ¹H | 9.44 | s | NH (C=O) |

| ¹H | 7.0 - 8.5 | m | Aromatic/Pyridine H |

| ¹H | ~5.0 | br s | Amino NH ₂ |

| ¹³C | ~198 | - | C =S (Thioamide) |

| ¹³C | 110 - 150 | - | Aromatic/Pyridine C |

Note: Data is compiled from representative analogues.[3][4] Exact chemical shifts will vary with substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol (General)

-

Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for these types of molecules.

-

Ionization : The sample is ionized in the source, typically forming a protonated molecular ion [M+H]⁺.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. Fragmentation patterns (MS/MS) can be used to further confirm the structure.

Data Presentation: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Ionization Mode |

| This compound | C₆H₇N₃S | 153.20 | [M+H]⁺ at 154.04 | ESI+ |

| 6-Methylpyridine-3-carbothioamide | C₇H₈N₂S | 152.22 | [M+H]⁺ at 153.05 | ESI+ |

Note: Observed m/z values are calculated for the most abundant isotopes.[5]

Biological Activity Context: Inhibition of Ribonucleotide Reductase

Some pyridine carbothioamide analogues exhibit significant biological activity. For example, 2,2'-bipyridyl-6-carbothioamide is an antitumor agent that acts by inhibiting ribonucleotide reductase (RR).[2] This enzyme is crucial for DNA synthesis, making it a key target in cancer therapy. The inhibitor, often as an iron chelate, inactivates the enzyme by destroying a critical tyrosyl radical in its R2 subunit.[2]

Caption: Inhibition of the Ribonucleotide Reductase (RR) pathway by a carbothioamide analogue.

References

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Aminopyridine-3-carbothioamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminopyridine-3-carbothioamide is a small molecule featuring a pyridine ring substituted with an amino group and a carbothioamide group. While this specific compound is not extensively studied, its structural motifs are present in various biologically active molecules. This guide will explore the potential mechanisms of action of this compound by examining the established activities of three key related chemical classes: 6-aminonicotinamide (its carboxamide analog), the broader family of aminopyridines, and other pyridine carbothioamide derivatives.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally similar compounds, three primary potential mechanisms of action for this compound are proposed:

-

Inhibition of the Pentose Phosphate Pathway (PPP): Drawing parallels with its close structural analog, 6-aminonicotinamide.

-

Blockade of Voltage-Gated Potassium Channels: A common mechanism for the aminopyridine class of compounds.

-

Inhibition of Succinate Dehydrogenase (SDH): A potential target for pyridine carboxamide and carbothioamide derivatives.

Inhibition of the Pentose Phosphate Pathway (PPP)

The most direct structural analog with a well-defined mechanism is 6-aminonicotinamide (6-AN), the carboxamide counterpart of this compound. 6-AN is a potent inhibitor of the Pentose Phosphate Pathway (PPP) through its competitive inhibition of the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD)[1][2]. This inhibition leads to a reduction in NADPH, which in turn increases cellular oxidative stress and can induce apoptosis[3]. Given the structural similarity, it is plausible that this compound could exert a similar effect.

Signaling Pathway Diagram:

Caption: Potential inhibition of G6PD by this compound.

Blockade of Voltage-Gated Potassium Channels

The aminopyridine scaffold is a well-known pharmacophore for the blockade of voltage-gated potassium (K+) channels. This action is particularly pronounced in the central and peripheral nervous systems. Different isomers of aminopyridine exhibit varying degrees of potency in blocking these channels[4]. Blockade of K+ channels leads to a prolongation of the action potential, which can enhance neurotransmitter release at the synapse.

Experimental Workflow Diagram:

Caption: Workflow for assessing K+ channel blockade.

Inhibition of Succinate Dehydrogenase (SDH)

Recent studies on pyridine carboxamide derivatives have identified them as potential antifungal agents through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. The carbothioamide group can also be found in compounds with similar activities. This suggests that this compound could potentially act as an SDH inhibitor.

Signaling Pathway Diagram:

Caption: Potential inhibition of SDH by this compound.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data provides a basis for hypothesizing the potential potency and efficacy of the target compound.

Table 1: G6PD Inhibition by 6-Aminonicotinamide

| Compound | Target | Assay Type | Ki | Reference |

| 6-Aminonicotinamide | G6PD | Cell-free | 0.46 µM | [2] |

Table 2: Inhibition of Voltage-Gated K+ Currents by Aminopyridine Isomers

| Compound (5 mM) | Cell Type | Inhibition at 0 mV | Reference |

| 3,4-Diaminopyridine | Rabbit cerebral artery smooth muscle | 84% | [4] |

| 4-Aminopyridine | Rabbit cerebral artery smooth muscle | 66% | [4] |

| 3-Aminopyridine | Rabbit cerebral artery smooth muscle | 36% | [4] |

| 2-Aminopyridine | Rabbit cerebral artery smooth muscle | 8% | [4] |

Table 3: Antifungal Activity and SDH Inhibition of a Pyridine Carboxamide Derivative

| Compound | Target | Assay Type | IC50 | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea SDH | Enzymatic | 5.6 mg/L (17.3 µM) | [5] |

Detailed Experimental Protocols

To aid in the design of future studies on this compound, the following are detailed methodologies for key experiments cited in the context of related compounds.

G6PD Inhibition Assay (Cell-free)

-

Objective: To determine the inhibitory constant (Ki) of a compound against G6PD.

-

Materials: Purified G6PD enzyme, Glucose-6-phosphate (G6P), NADP+, assay buffer (e.g., Tris-HCl), test compound.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the G6PD enzyme, NADP+, and the test compound at various concentrations.

-

Initiate the reaction by adding G6P.

-

Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocities for each compound concentration.

-

Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of a compound on voltage-gated K+ currents in isolated cells.

-

Materials: Isolated cells (e.g., smooth muscle cells), extracellular and intracellular recording solutions, patch pipettes, patch-clamp amplifier and data acquisition system, test compound.

-

Procedure:

-

Isolate single cells from the tissue of interest.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a series of voltage steps to elicit voltage-gated K+ currents and record the baseline currents.

-

Perfuse the cell with the extracellular solution containing the test compound at a known concentration.

-

Apply the same series of voltage steps and record the K+ currents in the presence of the compound.

-

Wash out the compound and record the recovery of the currents.

-

Analyze the data to determine the percentage of current inhibition at different voltages.

-

SDH Enzymatic Inhibition Assay

-

Objective: To determine the IC50 of a compound against SDH.

-

Materials: Isolated mitochondria or purified SDH, succinate, electron acceptors (e.g., DCPIP or MTT), assay buffer, test compound.

-

Procedure:

-

Isolate mitochondria from the target organism (e.g., fungal cells).

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the mitochondrial preparation (or purified SDH), the electron acceptor, and the test compound at various concentrations.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

-

Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound suggest several plausible mechanisms of action, including inhibition of the Pentose Phosphate Pathway, blockade of voltage-gated potassium channels, and inhibition of succinate dehydrogenase. The provided data from related compounds and detailed experimental protocols offer a solid foundation for initiating research into the biological activities of this molecule. Future studies should focus on validating these potential mechanisms through in vitro and in vivo experiments to fully elucidate the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Aminopyridine inhibition and voltage dependence of K+ currents in smooth muscle cells from cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Aminopyridine-3-carbothioamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-carbothioamide and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their structural features, including the pyridine ring and the carbothioamide moiety, make them versatile scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a focus on their applications in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for anticancer therapies. Derivatives of pyridopyrimidines, structurally related to 6-aminopyridine-3-carbothioamides, have shown potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR.

Data Presentation

| Compound/Derivative | Target | IC50 (µM) | Cell Line(s) | Reference |

| Compound 1 (a pyrido[2,3-d]pyrimidine) | EGFRwt | 0.093 | - | [1] |

| Compound 1 (a pyrido[2,3-d]pyrimidine) | EGFRT790M | 0.174 | - | [1] |

| Erlotinib (Reference) | - | 7.26 ± 0.3 | MCF-7 | [1] |

| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 3.98 ± 0.2 | MCF-7 | [1] |

| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 6.29 ± 0.5 | HeLa | [1] |

| Compound 1 (a pyrido[2,3-d]pyrimidine) | Cytotoxicity | 5.87 ± 0.4 | HepG-2 | [1] |

Experimental Protocols

EGFR Kinase Inhibition Assay

This protocol is adapted from standard procedures for measuring the inhibition of EGFR kinase activity.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and substrate in the kinase buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Gefitinib).

-

Add the enzyme/substrate mixture to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.[2][3][4]

-

Visualization

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Pyridine carbothioamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing cell cycle arrest and apoptosis.

Data Presentation

| Compound/Derivative | Target | IC50 (µM) | Cell Line(s) | Reference |

| Compound 3 (a pyridine carbothioamide) | Tubulin Polymerization | 1.1 | - | [5] |

| Compound 5 (a pyridine carbothioamide) | Tubulin Polymerization | 1.4 | - | [5] |

| Colchicine (Reference) | Tubulin Polymerization | 10.6 | - | [5] |

| CA-4 (Reference) | Tubulin Polymerization | 2.96 | - | [5] |

| Compound 3 (a pyridine carbothioamide) | Cytotoxicity | - | PC-3 | [5] |

| Compound 5 (a pyridine carbothioamide) | Cytotoxicity | - | PC-3 | [5] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is based on the light-scattering properties of microtubules as they polymerize.

-

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)

-

96-well, half-area, UV-transparent plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of tubulin in the polymerization buffer on ice.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and positive/negative controls.

-

Initiate the polymerization by adding the tubulin and GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

The increase in absorbance over time reflects the rate and extent of tubulin polymerization.

-

Calculate the percentage of inhibition by comparing the area under the curve (AUC) or the Vmax of the polymerization curve for the test compounds to the vehicle control. Determine the IC50 value from the dose-response curve.[1][6][7]

-

Visualization

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria, such as Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is an attractive therapeutic strategy to combat infections by ureolytic bacteria. Pyridine carboxamide and carbothioamide derivatives have demonstrated significant urease inhibitory activity.

Data Presentation

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | Urease | 1.07 ± 0.043 | [8] |

| Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) | Urease | 2.18 ± 0.058 | [8] |

| Thiourea (Reference) | Urease | 21.37 ± 1.76 | [9] |

| Derivative with ortho-Br on pyridine ring (carbothioamide) | Urease | 3.13 ± 0.034 | [8] |

| Derivative with ortho-OCH₃ on pyridine ring (carbothioamide) | Urease | 4.21 ± 0.022 | [8] |

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea.

-

Materials:

-

Jack bean urease

-

Phosphate buffer (e.g., 0.01 M K₂HPO₄, pH 8.2)

-

Urea solution

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent

-

Positive control (e.g., Thiourea)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and urease enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate the reaction mixture at 37°C for another defined period (e.g., 10 minutes).

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent.

-

Incubate at room temperature for a period to allow for color development (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition and determine the IC50 value.[9][10][11]

-

Visualization

6-Phosphogluconate Dehydrogenase (6PGD)

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for nucleotide biosynthesis and the production of NADPH, a reducing equivalent essential for antioxidant defense and reductive biosynthesis. Cancer cells often exhibit increased PPP activity to support their high proliferation rate and to counteract oxidative stress. Therefore, inhibiting 6PGD is a potential strategy for cancer therapy. Aminopyridine derivatives have been shown to target this enzyme.

Data Presentation

Experimental Protocols

6PGD Enzymatic Activity Assay

This assay measures the rate of NADPH production, which is directly proportional to 6PGD activity.

-

Materials:

-

Recombinant human 6PGD enzyme or cell lysates containing 6PGD

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.1)

-

Substrate (6-phosphogluconate)

-

Cofactor (NADP⁺)

-

MgCl₂

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control (e.g., 6-aminonicotinamide)

-

96-well UV-transparent plates

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP⁺, and MgCl₂.

-

Add the test compounds at various concentrations to the wells of a 96-well plate, along with controls.

-

Add the 6PGD enzyme solution or cell lysate to the wells.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the 6-phosphogluconate substrate.

-

Immediately measure the increase in absorbance at 340 nm kinetically for 10-15 minutes.

-

Calculate the reaction rate (ΔA340/min) from the linear portion of the curve.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.[12][13][14]

-

Visualization

Conclusion and Future Directions